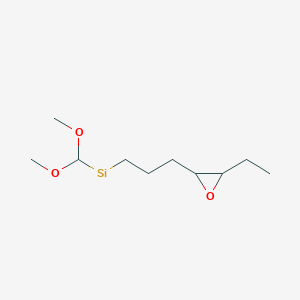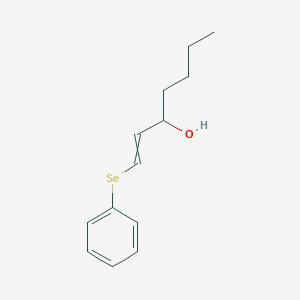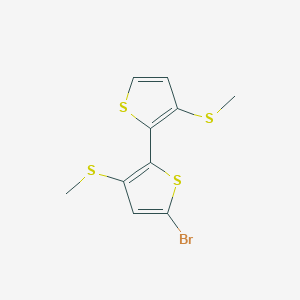
5-Bromo-3,3'-bis(methylsulfanyl)-2,2'-bithiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3,3’-bis(methylsulfanyl)-2,2’-bithiophene: is an organosulfur compound that belongs to the family of bithiophenes. This compound is characterized by the presence of two thiophene rings, each substituted with a bromine atom and a methylsulfanyl group. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3,3’-bis(methylsulfanyl)-2,2’-bithiophene typically involves the bromination of 3,3’-bis(methylsulfanyl)-2,2’-bithiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine atoms, replacing them with hydrogen or other substituents.
Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where the bromine can be replaced by various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dehalogenated products.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: While not directly used as a drug, the compound serves as a precursor in the synthesis of pharmaceutical intermediates.
Industry: In the industrial sector, the compound is used in the development of organic electronic materials, such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3,3’-bis(methylsulfanyl)-2,2’-bithiophene largely depends on its application. In chemical reactions, the bromine atoms and methylsulfanyl groups play crucial roles in determining the reactivity and selectivity of the compound. The molecular targets and pathways involved are specific to the type of reaction or application being studied.
Comparación Con Compuestos Similares
3,3’-Bis(methylsulfanyl)-2,2’-bithiophene: Lacks the bromine substituents, making it less reactive in certain substitution reactions.
5-Bromo-2,2’-bithiophene: Lacks the methylsulfanyl groups, which affects its electronic properties and reactivity.
3,3’-Bis(methylsulfanyl)-5,5’-dibromo-2,2’-bithiophene: Contains additional bromine atoms, increasing its reactivity in substitution reactions.
Uniqueness: 5-Bromo-3,3’-bis(methylsulfanyl)-2,2’-bithiophene is unique due to the combination of bromine and methylsulfanyl substituents on the bithiophene core. This unique structure imparts specific electronic properties and reactivity patterns that are not observed in other similar compounds.
Propiedades
Número CAS |
191213-55-5 |
|---|---|
Fórmula molecular |
C10H9BrS4 |
Peso molecular |
337.4 g/mol |
Nombre IUPAC |
5-bromo-3-methylsulfanyl-2-(3-methylsulfanylthiophen-2-yl)thiophene |
InChI |
InChI=1S/C10H9BrS4/c1-12-6-3-4-14-9(6)10-7(13-2)5-8(11)15-10/h3-5H,1-2H3 |
Clave InChI |
DPVCNCBQRHKQDY-UHFFFAOYSA-N |
SMILES canónico |
CSC1=C(SC=C1)C2=C(C=C(S2)Br)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


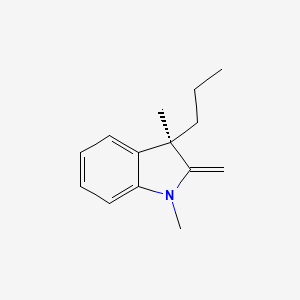
![3,4-Bis(dimethylamino)-6-[2-(5-methoxypyridin-2-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12560361.png)
![1,1'-[1,3-Phenylenebis(methylene)]bis(4-cyanopyridin-1-ium) dibromide](/img/structure/B12560383.png)
![6-(Pent-4-en-1-yl)-4,6-dihydro-5H-5lambda~6~-thieno[3,4-d][1,3]thiazole-5,5-dione](/img/structure/B12560387.png)
![2-(6-Nitro-2-phenyl-imidazo[1,2-a]pyridin-3-yl)-N,N-dipropyl-acetamide](/img/structure/B12560393.png)
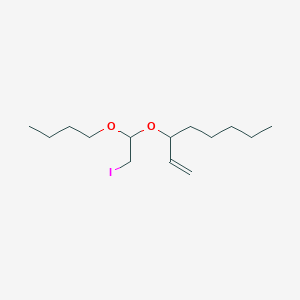
![{2-[4,5-Bis(methylsulfanyl)-2H-1,3-dithiol-2-ylidene]-2H-1,3-dithiol-4-yl}methanol](/img/structure/B12560400.png)
![4-Hydroxy-7-methyl-1-phenyldecahydro-1lambda~5~-phosphinino[2,3-c]pyridine-1-thione](/img/structure/B12560405.png)
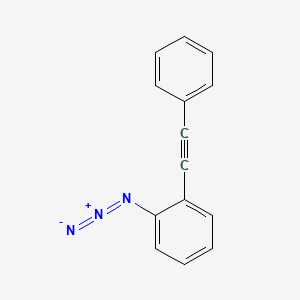
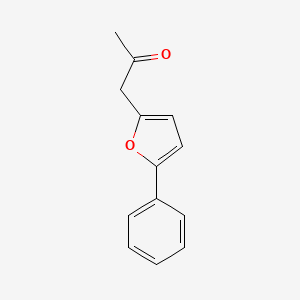
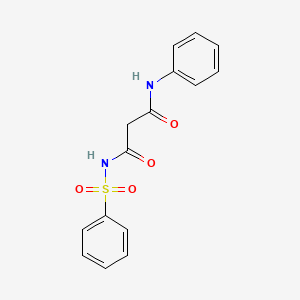
![2,2'-[(2,3,5,6-Tetrachloro-1,4-phenylene)bis(oxy)]diacetyl chloride](/img/structure/B12560433.png)
